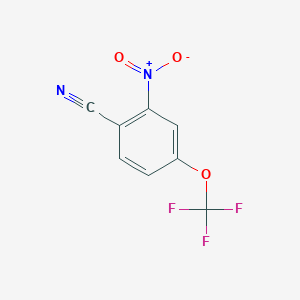

2-Nitro-4-(trifluoromethoxy)benzonitrile

Übersicht

Beschreibung

2-Nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O312. It is used as an intermediate in various chemical reactions3.

Synthesis Analysis

The synthesis process of 2-Nitro-4-(trifluoromethoxy)benzonitrile involves several steps4:

- Fluorination: p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-Methyl trifluorotoluene.

- Nitration: p-Methyl benzotrifluoride is nitrified with mixed acid to obtain 4-Methyl-3-nitro benzotrifluoride.

- Chlorination: 4-Methyl-3-nitrobenzotrifluoride undergoes a chlorination reaction using chlorine to obtain 4-Trichloromethyl-3-nitrobenzotrifluoride.

- Ammonolysis: 4-Trichloromethyl-3-nitrobenzotrifluoride undergoes an ammonolysis reaction with ammonia to obtain 2-Nitro-4-(trifluoromethoxy)benzonitrile4.

Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethoxy)benzonitrile consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethoxy group (OCF3), and a nitrile group (CN)5.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Nitro-4-(trifluoromethoxy)benzonitrile are not readily available in the searched resources.Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethoxy)benzonitrile is a solid with a molecular weight of 216.121. It has a boiling point of 156-158 °C/18 mmHg and a melting point of 44-47 °C1.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry : This compound is used in the synthesis of fluorine-containing 1,4-dioxa-2-azaspiro-[4.5]deca-2,6,9-trienes, which are important in organic chemistry for their potential applications in various fields, including pharmaceuticals and materials science (Kovtonyuk, Gatilov, & Kobrina, 2012).

Catalysis and Nitration Reactions : The compound has been studied in the context of nitration reactions. For example, its use in regioselective nitration of deactivated mono-substituted benzenes over reusable acidic zeolite catalysts has been explored, which is significant for developing efficient and sustainable chemical processes (Smith, Ajarim, & El‐Hiti, 2010).

Medicinal Chemistry and Drug Development : Research includes the synthesis of 2-(alkylamino)benzonitriles using a rhodium-catalyzed cyanation process. Such compounds are relevant in medicinal chemistry for the development of new pharmaceutical agents (Dong et al., 2015).

Environmental Science and Biodegradation : Studies have been conducted on the microbially mediated abiotic formation of transformation products during denitrification processes, relevant in environmental science and the study of water treatment processes (Nödler et al., 2012).

Material Science and Corrosion Inhibition : The compound has been investigated for its role in corrosion inhibition of mild steel in acid media, which is crucial in materials science for developing protective coatings and corrosion inhibitors (Chaouiki et al., 2018).

Electrochemistry and Catalysis : There is research on its application in electrocatalytic oxidation processes, particularly in the synthesis of benzonitrile, which is an important organic intermediate in various industries (Wang et al., 2020).

Battery Technology : 4-(Trifluoromethyl)-benzonitrile has been studied as a novel electrolyte additive for high voltage lithium-ion batteries, highlighting its potential application in energy storage technologies (Huang et al., 2014).

Safety And Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3)6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection6.

Zukünftige Richtungen

The future directions for the use of 2-Nitro-4-(trifluoromethoxy)benzonitrile are not specified in the searched resources. However, given its role as an intermediate in chemical reactions, it may find use in the synthesis of new compounds or materials.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

Eigenschaften

IUPAC Name |

2-nitro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIQRRVMKNNZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592997 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

142494-69-7 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

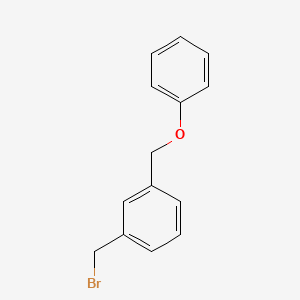

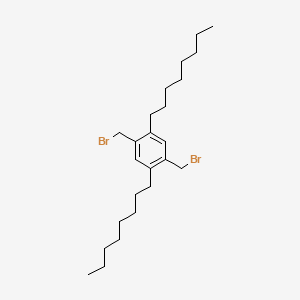

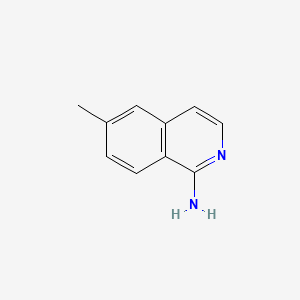

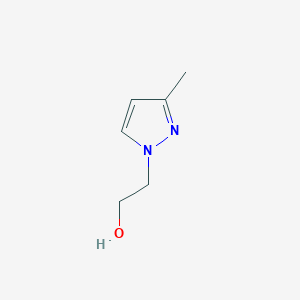

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)